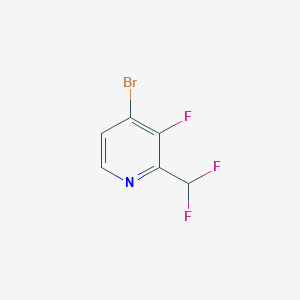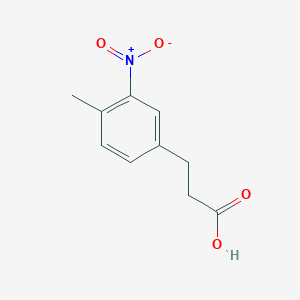
4-Bromo-2-(difluoromethyl)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, difluoromethyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(difluoromethyl)-3-fluoro-4-aminopyridine, while a Suzuki coupling reaction can produce biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-3-fluoropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-(difluoromethyl)-3-fluoropyridine is unique due to the combination of bromine, difluoromethyl, and fluorine substituents on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C6H3BrF3N |
|---|---|
Molekulargewicht |
225.99 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,6H |
InChI-Schlüssel |
XSYZJYDHSSNBNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Br)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)



![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)


![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)


![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
